(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Overview
Description
(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a synthetic carbohydrate derivative. This compound is characterized by the presence of an iodine atom at the 6th position of the galactopyranose ring, and two isopropylidene groups protecting the hydroxyl groups at positions 1,2 and 3,4. It is commonly used in organic synthesis and glycobiology research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the iodination of 6-deoxy-1,2:3,4-di-O-isopropylidene-ALPHA-D-galactopyranose. The reaction is carried out using iodine and triphenylphosphine in the presence of 1H-imidazole in solvents such as toluene or acetonitrile at elevated temperatures (around 90°C) for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and amines.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-deoxy-1,2:3,4-di-O-isopropylidene-6-azido-ALPHA-D-galactopyranose .
Scientific Research Applications
(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: In glycobiology research to study carbohydrate-protein interactions and the role of sugars in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 6-Deoxy-1,2:3,4-di-O-isopropylidene-6-azido-ALPHA-D-galactopyranose
- 6-Deoxy-1,2:3,4-di-O-isopropylidene-6-thioacetyl-ALPHA-D-galactopyranose
- 6-Deoxy-1,2:3,4-di-O-isopropylidene-6-bromo-ALPHA-D-galactopyranose
Uniqueness
(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated derivatives. The iodine atom’s larger size and lower electronegativity compared to bromine or chlorine make it a better leaving group in substitution reactions, enhancing its utility in synthetic chemistry .
Properties
IUPAC Name |
8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IO5/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGDGVTFPSEMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CI)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307007 | |
Record name | 5-(Iodomethyl)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-28-2 | |
Record name | NSC185323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Iodomethyl)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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